1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide
Description
Properties
IUPAC Name |
1-(4-methylsulfonylphenyl)piperidine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-20(18,19)12-4-2-11(3-5-12)16-8-6-10(7-9-16)13(17)15-14/h2-5,10H,6-9,14H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRAPOACBIPUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Piperidine-4-carboxylic Acid Derivative
The starting point is often piperidine-4-carboxylic acid or its ester derivatives. According to patent literature, piperidine-4-carboxylic acid can be methylated at the nitrogen via transfer hydrogenation using formaldehyde and a palladium catalyst under mild heating (90–95°C) in acidic aqueous media. This step yields 1-methylpiperidine-4-carboxylic acid, which can be further functionalized.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Piperidine-4-carboxylic acid + formaldehyde + Pd/C catalyst + formic acid + heat (90–95°C) | N-methylation to 1-methylpiperidine-4-carboxylic acid |
Introduction of the 4-(Methylsulfonyl)phenyl Group
The 4-(methylsulfonyl)phenyl substituent is introduced typically via sulfonylation of the piperidine nitrogen. This can be achieved by reacting the piperidine derivative with 4-(methylsulfonyl)phenyl sulfonyl chloride or related sulfonylating agents under basic conditions to form the N-(4-methylsulfonylphenyl) piperidine intermediate.
Conversion to Carbohydrazide
The carboxylic acid or ester group at the 4-position of the piperidine ring is converted to the carbohydrazide by reaction with hydrazine hydrate. This step is well-documented in the synthesis of related carbohydrazide compounds, where esters are treated with excess hydrazine hydrate in refluxing ethanol or other suitable solvents for several hours to yield the carbohydrazide.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Piperidine-4-carboxylate + hydrazine hydrate (excess), reflux in ethanol, 5–24 h | Formation of piperidine-4-carbohydrazide derivative |
Purification and Characterization
The final product is typically purified by crystallization or precipitation using solvents such as diethyl ether or ethanol. Characterization includes melting point determination, NMR spectroscopy, and elemental analysis to confirm the structure and purity.
Representative Synthetic Procedure (Adapted from Patent and Literature)
Summary Table of Key Preparation Steps
Research Findings and Analytical Data
- The hydrazide formation step is typically high yielding (70–90%) when using excess hydrazine hydrate under reflux conditions.
- NMR spectroscopy confirms the presence of hydrazide NH protons and characteristic aromatic and piperidine ring signals.
- Melting points of purified compounds are consistent with literature values (e.g., 149–150°C for related hydrazide salts).
- The sulfonylation step is critical for introducing the methylsulfonylphenyl group, which imparts specific chemical and biological properties to the molecule.
Chemical Reactions Analysis
1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.
Pathways: It can modulate pathways related to cell growth, apoptosis, or inflammation, depending on its specific application
Comparison with Similar Compounds
1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide can be compared with similar compounds:
Similar Compounds: Compounds such as 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide and 2-(4-methylsulfonylphenyl)indole derivatives share structural similarities.
Uniqueness: The presence of the carbohydrazide group in this compound distinguishes it from other similar compounds, potentially leading to unique biological activities .
Biological Activity
1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its biological activity.
Chemical Structure and Properties
- Chemical Formula : C13H19N3O3S
- Molecular Weight : 297.37 g/mol
- CAS Number : 942474-58-0
The compound features a piperidine ring substituted with a methylsulfonyl group and a hydrazide moiety, which may contribute to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the methylsulfonyl group enhances the compound's binding affinity, potentially influencing various cellular pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate the activity of certain receptors, leading to altered physiological responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results in inhibiting the proliferation of various cancer cell lines.
These results indicate that the compound may selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest moderate to strong activity against various bacterial strains, although specific IC50 values are still under investigation.
Case Studies
- Study on Cancer Cell Lines : A comprehensive study investigated the effects of this compound on breast and ovarian cancer cell lines. The results indicated significant antiproliferative effects, prompting further exploration into its potential as a chemotherapeutic agent.
- Enzyme Interaction Studies : In vitro assays demonstrated that the compound acts as a reversible inhibitor for certain enzymes associated with cancer metabolism, confirming its role in modulating metabolic pathways critical for tumor growth.
Q & A
Q. What are the key synthetic steps for preparing 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide?
The synthesis typically involves coupling a piperidine-4-carboxylic acid derivative with a substituted hydrazine. A general method includes:
- Activating the carboxylic acid using coupling agents like EDCI and HOBt in anhydrous acetonitrile.
- Reacting with hydrazine derivatives under stirring at room temperature.
- Purification via sequential washes (water, NaHCO₃, citric acid) and recrystallization from ethanol . Key characterization includes ¹H/¹³C NMR, IR spectroscopy, and elemental analysis to confirm purity and structure.
Q. How is the compound characterized to verify its structural integrity?
- NMR Spectroscopy : Peaks for aromatic protons (δ 7.45–7.89 ppm), methylsulfonyl groups (δ 3.71–3.78 ppm for OCH₃ analogs), and piperidine protons (δ 1.55–3.78 ppm) are critical .
- Elemental Analysis : Matches calculated vs. experimental values for C, H, and N (e.g., %C 59.24 vs. 59.29 in compound 5) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 487) confirm the molecular weight .
Q. What solvents and reaction conditions optimize yield during synthesis?
- Solvents : Anhydrous CH₃CN or DMF for coupling reactions due to their inertness and ability to dissolve polar intermediates .
- Catalysts : Triethylamine or HOBt/EDCI for efficient amide bond formation .
- Temperature : Room temperature for 12–24 hours minimizes side reactions .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction pathways for derivatives?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error in optimizing coupling reactions .
- Data-Driven Design : Machine learning models trained on reaction databases identify optimal substituents for target biological activity (e.g., sulfonamide vs. methylsulfonyl groups) .
- Example : Modifying the phenyl ring’s substituents (e.g., chloro, methoxy) alters electronic effects, which can be modeled to enhance binding affinity .
Q. How do structural modifications influence biological activity in carbohydrazide derivatives?
- SAR Studies :
| Derivative | Substituent | Activity Trend |
|---|---|---|
| 4-Methoxy | Electron-donating | Increased solubility, reduced receptor binding |
| 3-Chloro | Electron-withdrawing | Enhanced enzyme inhibition (e.g., carbonic anhydrase) |
- Methodology : Test derivatives against target enzymes (e.g., carbonic anhydrase isoforms) using fluorometric assays or X-ray crystallography to map binding interactions .
Q. How should researchers resolve contradictions in spectroscopic data across studies?
- Solvent Effects : Compare NMR data in DMSO-d₆ vs. CDCl₃; DMSO may shift peaks due to hydrogen bonding (e.g., NH signals at δ 7.45 ppm ).
- Impurity Analysis : Use HPLC-MS to detect by-products (e.g., unreacted starting materials) that skew elemental analysis results .
- Cross-Validation : Replicate synthesis under standardized conditions and compare with literature data (e.g., melting points: 134–135°C for compound 5 ).
Q. What strategies mitigate challenges in purifying hydrazide derivatives?
- Recrystallization : Use ethanol or iPr₂O to isolate solids, leveraging solubility differences between product and by-products .
- Chromatography : Reverse-phase HPLC with acetonitrile/water gradients resolves polar impurities .
- Yield Optimization : Adjust stoichiometry of EDCI/HOBt to 1.2 equivalents to drive reactions to completion .
Methodological and Theoretical Questions
Q. What experimental designs are recommended for assessing receptor binding selectivity?
- In Silico Docking : Use AutoDock Vina to predict binding poses with receptors (e.g., serotonin transporters) .
- Competitive Binding Assays : Radiolabeled ligands (e.g., ³H-paroxetine) quantify displacement by the compound in membrane preparations .
- Control Experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .
Q. How can researchers address stability issues during biological assays?
- pH Stability : Test compound integrity in buffers (pH 4–9) via UV-Vis spectroscopy; methylsulfonyl groups may hydrolyze under acidic conditions .
- Light Sensitivity : Store solutions in amber vials if the hydrazide group is photoactive .
- Cryopreservation : Lyophilize stock solutions for long-term storage at -80°C .
Data Interpretation and Reporting
Q. What statistical approaches validate reproducibility in biological activity studies?
- Dose-Response Curves : Fit data to Hill equations (e.g., IC₅₀ values) using nonlinear regression (GraphPad Prism) .
- Error Analysis : Report SEM for triplicate experiments and use ANOVA to compare significance across derivatives (p < 0.05) .
- Outlier Detection : Grubbs’ test identifies anomalous data points in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
